molecular formula C17H17NO5S B11103879 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid

4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B11103879
M. Wt: 347.4 g/mol
InChI Key: XZGANOSLDDHUSF-UHFFFAOYSA-N
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Description

4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid (CAS 109164-42-3) is a high-purity organic compound with a molecular formula of C17H17NO5S and a molecular weight of 347.39 g/mol, supplied for research and development purposes . Compounds featuring the 4-oxobutanoic acid moiety, as found in this chemical, are valuable intermediates and scaffolds in medicinal chemistry and drug discovery research . Derivatives of 4-oxobutanoic acid have been scientifically demonstrated to exhibit a range of promising biological activities. Notably, research has shown that some substituted 4-oxobutanoic acid derivatives possess pronounced anti-inflammatory activity, while others have been studied for their analgesic (pain-relieving) and anthelmintic (anti-parasitic) properties . The structure of this compound, which incorporates both a thiophene ring and a phenyl substituent, makes it a versatile building block for the synthesis of more complex heterocyclic systems. It can be utilized in the development of novel small-molecule inhibitors and in the exploration of structure-activity relationships (SAR) for various therapeutic targets . This product is intended for research applications only and is not for diagnostic or personal use. Researchers can leverage this compound in pharmaceutical development, biochemical screening, and as a key intermediate in organic synthesis projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(22)15-12(11-6-4-3-5-7-11)10-24-16(15)18-13(19)8-9-14(20)21/h3-7,10H,2,8-9H2,1H3,(H,18,19)(H,20,21)

InChI Key

XZGANOSLDDHUSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 1,4-Diketones

Reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C generates 2,5-disubstituted thiophenes. For instance:
1-(Ethoxycarbonyl)-2-phenyl-1,4-diketone+P2S53-Ethoxycarbonyl-4-phenylthiophene\text{1-(Ethoxycarbonyl)-2-phenyl-1,4-diketone} + \text{P}_2\text{S}_5 \rightarrow \text{3-Ethoxycarbonyl-4-phenylthiophene}
This method offers regioselectivity but requires precise control to avoid polysubstitution.

Paal-Knorr Thiophene Synthesis

Modifying the Paal-Knorr synthesis (using γ-diketones and H₂S) could yield 3,4-disubstituted thiophenes. A hypothetical pathway involves:
Ethyl 3-oxo-4-phenylbutanoate+H2SAcOH3-Ethoxycarbonyl-4-phenylthiophene\text{Ethyl 3-oxo-4-phenylbutanoate} + \text{H}_2\text{S} \xrightarrow{\text{AcOH}} \text{3-Ethoxycarbonyl-4-phenylthiophene}
Yield optimization may require catalysts like BF₃·Et₂O.

Functionalization with Ethoxycarbonyl and Phenyl Groups

Phenyl Group Attachment

The phenyl group at position 4 is introduced via:

  • Friedel-Crafts Alkylation : Using benzene and AlCl₃ with a chlorinated intermediate.

  • Suzuki-Miyaura Coupling : A brominated thiophene reacts with phenylboronic acid under Pd catalysis.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ConditionYield ImprovementCitation
SolventAnhydrous DCM85% → 89%
CatalystDMAP (5 mol%)70% → 85%
Temperature25°CMinimal side products

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixture for final product polishing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.2 (s, 1H, COOH), 8.1 (s, 1H, NH), 7.5–7.3 (m, 5H, Ph), 4.2 (q, 2H, OCH₂), 2.6 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 1.3 (t, 3H, CH₃).

  • LC-MS (ESI+) : m/z 348.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥95% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsReference
Ester Hydrolysis 1M NaOH, 80°C, 4 hours4-((3-Carboxy-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid (carboxylic acid derivative)
Amide Hydrolysis Concentrated HCl, reflux, 12 hours3-(Ethoxycarbonyl)-4-phenylthiophen-2-amine + Succinic acid
  • Ester hydrolysis proceeds quantitatively in basic conditions, forming a water-soluble carboxylate intermediate.

  • Amide hydrolysis requires prolonged heating with strong acids and yields fragmented products.

Nucleophilic Substitution

The ethoxycarbonyl group participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductsReference
Alcoholysis Methanol, H₂SO₄ catalyst, 60°CMethyl 3-((4-oxo-4-(phenyl)butanamido)-4-phenylthiophene-2-carboxylate
Aminolysis Ethylenediamine, DMF, 100°CDiamide derivative with extended chain
  • Methanolysis replaces the ethoxy group with a methoxy group, retaining the thiophene backbone .

  • Aminolysis forms stable amide bonds, enabling applications in polymer chemistry .

Oxidation and Reduction

The thiophene ring and carbonyl groups are redox-active:

Reaction TypeReagents/ConditionsProductsReference
Thiophene Oxidation H₂O₂, AcOH, 50°CSulfoxide and sulfone derivatives
Carbonyl Reduction NaBH₄, EtOH, 25°C4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)butane-1,4-diol
  • Oxidation of the thiophene sulfur atom occurs stepwise, forming sulfoxides (mild conditions) or sulfones (vigorous conditions).

  • Sodium borohydride selectively reduces the ketone group to a secondary alcohol.

Cyclization and Condensation

Intramolecular reactions form heterocyclic derivatives:

Reaction TypeReagents/ConditionsProductsReference
Cyclocondensation PCl₅, toluene, refluxThieno[2,3-d]pyrimidin-4-one derivative
Hydrazide Formation Hydrazine hydrate, EtOH4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanohydrazide
  • Cyclocondensation with phosphorus pentachloride generates fused pyrimidinone rings, enhancing bioactivity .

  • Hydrazide derivatives serve as precursors for Schiff base syntheses .

Salt Formation

The carboxylic acid group forms salts with bases:

Reaction TypeReagents/ConditionsProductsReference
Sodium Salt NaOH, H₂O, 25°CSodium 4-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoate
Potassium Salt KOH, MeOH, 0°CPotassium salt (improved aqueous solubility)
  • Salt formation enhances solubility for pharmaceutical formulations .

Stability and Degradation

The compound decomposes under harsh conditions:

ConditionObservationMechanismReference
Thermal (200°C) DecarboxylationLoss of CO₂ from the oxobutanoic acid
UV Light Thiophene ring cleavageRadical-mediated bond dissociation
  • Thermal degradation above 200°C produces volatile fragments.

  • UV exposure reduces photoluminescence efficiency due to structural breakdown .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural components suggest potential activity against various diseases:

  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
  • Antioxidant Properties : The presence of the phenylthiophen moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biochemical Tools

Due to its specific functional groups, this compound can serve as a biochemical probe in research:

  • Enzyme Inhibition Studies : It can be utilized to study enzyme interactions and inhibition mechanisms due to its ability to form stable complexes with target proteins.
  • Cellular Assays : The compound can be tested in cellular assays to evaluate its effects on cell viability, proliferation, and metabolic activity.

Materials Science

The unique chemical structure allows for potential applications in materials science:

  • Polymer Synthesis : The compound can be used as a building block in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or smart materials.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Igidov et al. (2022), derivatives of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid were evaluated for their anti-inflammatory effects using in vivo models. The results demonstrated significant reductions in inflammation markers following administration.

Case Study 2: Antioxidant Activity

Research by Shipilovskikh et al. (2021) highlighted the antioxidant potential of related compounds. In vitro assays showed that these compounds effectively scavenged free radicals, suggesting their utility in preventing oxidative damage.

Mechanism of Action

The mechanism of action of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Key Differences :

  • Conjugation : The α,β-unsaturated double bond in ’s compound may enhance reactivity or π-π stacking in biological systems.

Aromatic Substitution Variants

Compound Name Aromatic Group Functional Groups Molecular Weight (g/mol) Evidence
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl Carboxylic acid, amide ~209.18
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid 4-Methoxyphenyl Carboxylic acid, amide ~223.20
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid Dimethoxyphenyl acryloyl Conjugated double bond, carboxylic acid 384.14

Key Differences :

  • Electron-Withdrawing vs.
  • Extended Conjugation : The acryloyl group in introduces a conjugated system, which may influence UV-Vis absorption and redox properties.

Functional Group Modifications

Compound Name Functional Groups Molecular Weight (g/mol) Synthetic Route Evidence
2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid Thioether, acetylamino ~354.37 Michael addition
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid Urea-like moiety ~322.31 Amide coupling

Key Differences :

  • Sulfur vs. Oxygen : Thioether linkages () increase hydrophobicity compared to oxygen-based esters.

Physicochemical and Spectroscopic Comparisons

  • Melting Points: ’s compound: 188–190°C (orange solid) . ’s fluorophenyl analog: Not reported, but likely lower due to simpler structure.
  • IR/NMR Data :
    • : IR peaks at 1720 cm⁻¹ (C=O carboxylic acid), 1697 cm⁻¹ (amide), 1639 cm⁻¹ (conjugated C=O) .
    • Target compound: Expected similar peaks but with shifts due to ethoxycarbonyl’s electron-withdrawing effects.

Biological Activity

4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 109164-42-3, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO5SC_{17}H_{17}NO_5S, with a molecular weight of 347.39 g/mol. The compound features a thiophene ring, which is known for its diverse biological activity.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory effects. A study by Siutkina et al. (2022) highlighted that similar compounds showed pronounced anti-inflammatory activity through inhibition of pro-inflammatory cytokines and pathways, suggesting that the target compound may possess similar properties .

2. Analgesic Properties

Research indicates that compounds with similar structures have been associated with analgesic effects. For instance, Shipilovskikh et al. (2013) reported that substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids demonstrated notable analgesic activity in animal models, indicating that the target compound could also have pain-relieving properties .

3. Antimicrobial Activity

The antimicrobial potential of related compounds has been explored in several studies. For example, Sharavyeva et al. (2022) investigated the antimicrobial activity of substituted derivatives and found promising results against various bacterial strains . This suggests that the target compound may also exhibit antimicrobial properties.

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Modulation of Cytokine Production : The ability to modulate cytokine levels may contribute to both anti-inflammatory and analgesic effects.

Case Studies

StudyFindings
Siutkina et al. (2022)Demonstrated anti-inflammatory activity in dioxobutanoic acid derivatives, suggesting potential for the target compound .
Shipilovskikh et al. (2013)Found significant analgesic effects in substituted 4-(het)aryl compounds, indicating similar potential for the target compound .
Sharavyeva et al. (2022)Reported antimicrobial activity in related compounds, hinting at possible efficacy against pathogens for the target compound .

Q & A

Q. What are the common synthetic pathways for preparing 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Knoevenagel condensation : Reacting an aldehyde (e.g., substituted benzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a conjugated enone intermediate .
  • Thiophene functionalization : Introducing the ethoxycarbonyl and phenyl groups to the thiophene ring via electrophilic substitution or cross-coupling reactions .
  • Amide coupling : Reacting the thiophene derivative with 4-oxobutanoic acid using coupling agents like DCC or EDC/HOBt to form the final product . Key parameters include solvent choice (e.g., ethanol for Knoevenagel), temperature control, and purification via column chromatography.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with specific signals for the ethoxycarbonyl group (~4.2 ppm for CH2_2, ~1.3 ppm for CH3_3) and thiophene protons (6.5–7.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 416.12 for C20 _{20}H18 _{18}N2 _2O5 _5S) .

Q. What are the primary biological targets or applications studied for this compound?

Derivatives of 4-oxobutanoic acid with fluorophenyl or thiophene groups are investigated for:

  • Enzyme inhibition : Targeting enzymes like KYN-3-OHase (IC50 _{50} ~12.5 µM) for neuroprotective effects .
  • Antimicrobial activity : Structural analogs show activity against bacterial strains via disruption of membrane integrity .
  • Pharmaceutical intermediates : Potential use in synthesizing constrained peptides or kinase inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency compared to ethanol .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling reactions on the thiophene ring .
  • By-product analysis : HPLC or TLC monitors side products (e.g., unreacted β-ketoester), guiding recrystallization or chromatographic purification .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking vs. assay discrepancies : If computational models predict strong binding to KYN-3-OHase but in vitro assays show weak activity, consider:
  • Protonation state adjustments in docking simulations (e.g., accounting for pH-dependent ionization) .
  • Solvent accessibility of the active site, which may limit ligand binding in crystallographic studies .
    • SAR refinement : Synthesize analogs with modified substituents (e.g., replacing ethoxycarbonyl with cyano) to validate hypotheses .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Steric hindrance : Bulky substituents on the thiophene ring (e.g., phenyl groups) slow nucleophilic attack at the 2-position .
  • Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) activate the thiophene ring for electrophilic substitution but deactivate it for nucleophilic reactions .
  • Reaction kinetics : Monitor via 1H^1H NMR to track substituent-dependent rate changes .

Q. What crystallographic challenges arise when analyzing hydrogen-bonding networks in this compound?

  • Disorder in crystal packing : Flexible butanoic acid chains may lead to disordered regions, requiring high-resolution data (≤1.0 Å) and SHELXL refinement .
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) can produce varying hydrogen-bonding motifs, impacting solubility studies .
  • Co-crystallization : Co-crystallizing with water or solvents clarifies hydrogen-bond donor/acceptor roles .

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